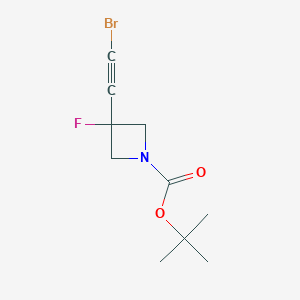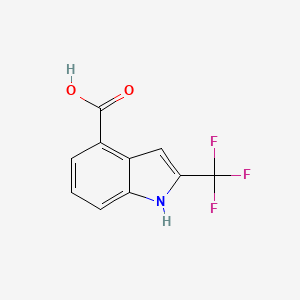
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound’s stability, lipophilicity, and overall bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. A unified flow strategy for the preparation of trifluoromethyl-heteroatom anions has been developed, which uses readily available organic precursors and cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl-containing molecules, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The indole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or carboxylic acid group.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic trifluoromethylating agents . For example, the trifluoromethylation of indoles can be catalyzed by iron(II) or platinum(II) complexes under mild conditions .
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s bioactivity makes it useful in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability . The compound may act on various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethylpyridine-4-carboxylic acid
- Trifluoromethylacrylic acid
- Trifluoromethylisonicotinic acid
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is unique due to its indole core, which provides additional bioactivity and versatility in chemical reactions . The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C10H6F3NO2 |
|---|---|
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-5(9(15)16)2-1-3-7(6)14-8/h1-4,14H,(H,15,16) |
InChI-Schlüssel |
PWPHJZSTHDSNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(NC2=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)

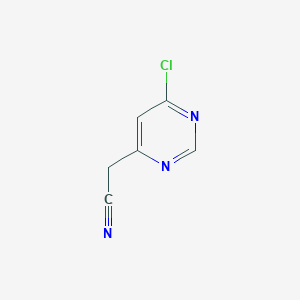
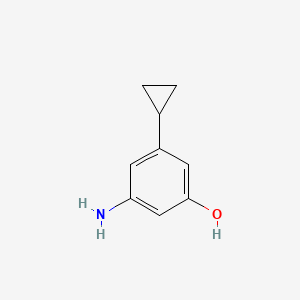
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
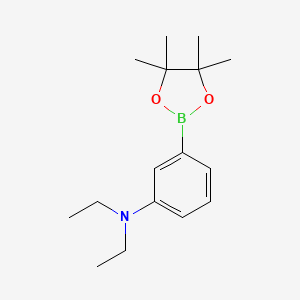
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
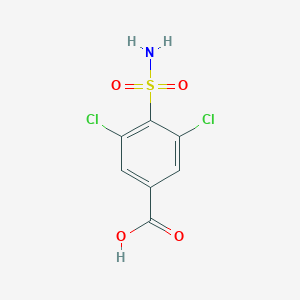
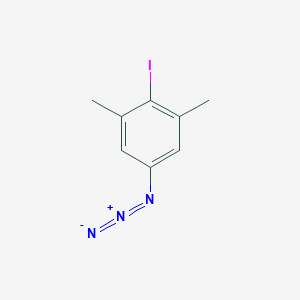
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)


